Sauvagine - 74434-59-6

Sauvagine

Catalog Number: EVT-242117
CAS Number: 74434-59-6
Molecular Formula: C202H346N56O63S
Molecular Weight: 4599 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sauvagine is a 40-amino acid peptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei. [, ] It belongs to the corticotropin-releasing factor (CRF) family of neuropeptides, which also includes CRF, urocortins, and urotensin I. [, , ] This family of peptides shares structural similarities and exerts its physiological actions through G protein-coupled receptors, primarily CRF type 1 (CRFR1) and CRF type 2 (CRFR2). [, , ] While CRF exhibits higher affinity for CRFR1, sauvagine displays greater potency at CRFR2. [, , ] Due to its high affinity for CRFR2, sauvagine has been extensively used as a pharmacological tool to study the role of this receptor subtype in various physiological processes. [, , ]

Future Directions
  • Development of CRFR2-Selective Agonists: Further research is needed to develop potent and selective CRFR2 agonists with improved pharmacological properties for therapeutic applications. [] This could involve exploring structural modifications of sauvagine or other CRF family peptides. []
  • Elucidation of CRFR2 Signaling Pathways: A better understanding of the specific signaling pathways activated by sauvagine and other CRFR2 agonists is crucial for understanding the physiological roles of this receptor subtype. [, ]
  • Investigating the Role of Sauvagine in Amphibians: The precise function of sauvagine in amphibians remains unclear. [] Further research is needed to elucidate its role in regulating physiological processes in these species.

Urotensin I

    Urocortin

      Corticotropin-releasing factor (CRF)

      • Relevance: CRF is a member of the CRF family, which also includes Sauvagine. Both peptides activate CRF receptors, but with different affinities and potencies. Sauvagine shows higher affinity for CRF2 receptors compared to CRF, while CRF has a higher affinity for CRF1 receptors [].
      • Relevance: α-helical CRF(9-41) is structurally related to Sauvagine as a member of the CRF family and shares its selectivity for CRF2 receptors over CRF1 receptors [, ]. This selectivity provides a tool to study CRF2 receptors independently of CRF1 receptors.

      Antisauvagine-30

      • Relevance: Antisauvagine-30 is a Sauvagine analog specifically designed to antagonize CRF2 receptors []. It shares structural similarities with Sauvagine but has modifications that confer antagonistic properties.

      Astressin

      • Relevance: Although lacking the selectivity of Antisauvagine-30, Astressin can block the activity of both Sauvagine and other CRF family peptides at CRF receptors, providing insights into the physiological roles of these peptides [, ].

      PD-Sauvagine

      • Compound Description: PD-Sauvagine is a sauvagine-like peptide isolated from the frog species, Pachymedusa dacnicolor. It is a high-affinity agonist for both CRF1 and CRF2 receptors, with an even higher binding affinity and potency compared to Sauvagine from Phyllomedusa sauvageii [].
      Synthesis Analysis

      The synthesis of sauvagine has been accomplished using solid-phase peptide synthesis techniques. One notable method involves the use of a resin-bound approach where the peptide chain is assembled stepwise on a solid support. The process typically includes:

      1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain through coupling reactions, often facilitated by activating agents such as dicyclohexylcarbodiimide.
      2. Deprotection: Protective groups on amino acids are removed to allow for further coupling.
      3. Cleavage and Purification: Once the full peptide sequence is synthesized, it is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

      For example, one study described the solid-phase synthesis of a truncated form of sauvagine, focusing on its C-terminal sequence, which was purified by gel filtration methods after synthesis .

      Molecular Structure Analysis

      Sauvagine's molecular structure is characterized by its unique sequence of amino acids, which contributes to its biological activity. The peptide consists of 40 amino acids with specific functional groups that enable binding to corticotropin-releasing factor receptors. The structural conformation is crucial for its interaction with these receptors, influencing its agonistic activity.

      Chemical Reactions Analysis

      Sauvagine participates in various biochemical reactions primarily through its interaction with CRF receptors. These interactions can lead to downstream signaling pathways that affect hormone secretion, particularly adrenocorticotropic hormone (ACTH) release from the pituitary gland.

      Key aspects of these reactions include:

      • Binding Affinity: Studies have shown that sauvagine binds with high affinity to both CRF receptor subtypes (CRF1 and CRF2), with dissociation constants indicating strong receptor-ligand interactions.
      • Kinetic Parameters: The association rate constants for sauvagine binding have been measured, providing insights into its dynamics at the receptor level .
      Mechanism of Action

      Sauvagine exerts its physiological effects primarily through agonistic action at corticotropin-releasing factor receptors. The mechanism involves:

      1. Receptor Binding: Upon binding to CRF receptors on target cells, sauvagine activates intracellular signaling pathways.
      2. Signal Transduction: This activation typically leads to increased intracellular cyclic adenosine monophosphate levels and subsequent activation of protein kinase A pathways.
      3. Hormonal Effects: The signaling cascade results in the stimulation of ACTH release from the anterior pituitary, which in turn influences cortisol production from the adrenal cortex.
      Physical and Chemical Properties Analysis

      Sauvagine possesses several notable physical and chemical properties:

      • Molecular Weight: Approximately 4,500 Da.
      • Solubility: Generally soluble in aqueous solutions due to its peptide nature.
      • Stability: Peptides like sauvagine can be sensitive to degradation by proteolytic enzymes; hence, stability studies are essential for applications involving this compound.

      These properties are critical for understanding how sauvagine behaves in biological systems and how it can be utilized in research settings.

      Applications

      Sauvagine has several scientific applications:

      • Research Tool: It serves as a valuable tool for studying stress-related responses and neuroendocrine functions due to its role as a CRF receptor agonist.
      • Pharmacological Studies: Investigations into potential therapeutic applications for stress-related disorders or conditions influenced by CRF signaling pathways.
      • Biomarker Development: Given its involvement in hormonal regulation, sauvagine may be explored as a biomarker for assessing stress levels or related endocrine disorders.

      Properties

      CAS Number

      74434-59-6

      Product Name

      Sauvagine

      IUPAC Name

      (4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

      Molecular Formula

      C202H346N56O63S

      Molecular Weight

      4599 g/mol

      InChI

      InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1

      InChI Key

      ILCVKEBXPLEGOY-ZLFMSJRASA-N

      SMILES

      CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3

      Synonyms

      (D-Phe(11),His(12),Nle(17))Svg(11-40)
      0-Tyr-sauvagine
      11-D-Phe-12-His-17-Nle-Svg(11-40)
      aSvg-30, Nle(17)-
      C-terminal sauvagine(17-40)
      K 41498
      K-41498
      K41498
      sauvagine
      sauvagine (11-40), D-Phe(11)-His(12)-Nle(17)-
      sauvagine (11-40), D-phenylalanyl(11)-histidyl(12)-norleucyl(17)-
      sauvagine(17-40)
      sauvagine, Tyr(0)-
      sauvagine, tyrosyl(0)-

      Canonical SMILES

      CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3

      Isomeric SMILES

      CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.